5-Bromo-2-[(3-bromoanilino)methyl]phenol
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Overview
Description
5-Bromo-2-[(3-bromoanilino)methyl]phenol is an organic compound with the molecular formula C13H10Br2NO. This compound is characterized by the presence of two bromine atoms, an aniline group, and a phenol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(3-bromoanilino)methyl]phenol typically involves a multi-step process. One common method starts with the bromination of 2-methylphenol to form 5-bromo-2-methylphenol. This intermediate is then reacted with 3-bromoaniline under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(3-bromoanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Bromo-2-[(3-bromoanilino)methyl]phenol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 5-Bromo-2-[(3-bromoanilino)methyl]phenol exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylphenol
- 3-Bromoaniline
- 2-Bromo-4-methylphenol
Uniqueness
5-Bromo-2-[(3-bromoanilino)methyl]phenol is unique due to the presence of both bromine atoms and the aniline group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .
Properties
CAS No. |
836604-54-7 |
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Molecular Formula |
C13H11Br2NO |
Molecular Weight |
357.04 g/mol |
IUPAC Name |
5-bromo-2-[(3-bromoanilino)methyl]phenol |
InChI |
InChI=1S/C13H11Br2NO/c14-10-2-1-3-12(6-10)16-8-9-4-5-11(15)7-13(9)17/h1-7,16-17H,8H2 |
InChI Key |
ZYLXFDVHWAPDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
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